molecular formula C7H5FN2 B157962 5-fluoro-1H-benzo[d]imidazole CAS No. 1977-72-6

5-fluoro-1H-benzo[d]imidazole

Numéro de catalogue: B157962
Numéro CAS: 1977-72-6
Poids moléculaire: 136.13 g/mol
Clé InChI: ZDSUKNAKOLBIPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-fluoro-1H-benzo[d]imidazole is a chemical compound with the molecular formula C7H5FN2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with an imidazole ring, with a fluorine atom attached to the 5-position of the imidazole ring . The molecular weight of this compound is 136.13 .


Physical And Chemical Properties Analysis

This compound is a solid compound . It is highly soluble in water and other polar solvents . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.

Applications De Recherche Scientifique

1. Synthesis and Biological Evaluation for Anti-inflammatory Activity

5-Fluoro-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for anti-inflammatory activity. Specifically, 4‐((5‐fluoro‐6‐(substituted)‐1H‐benzo[d]imidazol‐2‐ylthio)methyl)‐benzoic acids and related compounds showed significant inhibition of edema and potent anti-inflammatory activity comparable to standard drugs like ibuprofen (Nandha, Ramareddy, & Kuntal, 2018).

2. Anticancer Properties

Several derivatives of this compound have been synthesized and evaluated for their anticancer properties. For instance, compounds with a 5-fluoro-2-hydroxyphenyl substituent exhibited significant antiproliferative effects against various breast cancer cell lines, highlighting their potential as effective cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017).

3. Use in Proton-Conducting Membranes

This compound derivatives have been incorporated into fluorocopolymers for use in proton-conducting membranes, potentially applicable in fuel cells. These membranes demonstrated improved properties and could influence the efficiency of proton exchange membrane fuel cells (PEMFC) (Campagne et al., 2013).

4. Antibacterial Activity

Some derivatives of this compound have been synthesized and tested for their antibacterial activity. These compounds showed moderate activity against various gram-positive and gram-negative bacterial strains, indicating potential use in antibacterial treatments (Darekar et al., 2020).

5. Corrosion Inhibition in Industrial Applications

This compound derivatives have been assessed for their corrosion inhibition properties, specifically for mild steel in sulphuric acid. These compounds demonstrated significant inhibition ability, suggesting their application in industrial corrosion protection (Ammal, Prajila, & Joseph, 2018).

Safety and Hazards

According to the safety data sheet, 5-fluoro-1H-benzo[d]imidazole may cause harm if swallowed and may cause serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

IUPAC Name

6-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSUKNAKOLBIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284470
Record name 5-Fluorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1977-72-6
Record name 1977-72-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37361
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under ice cooling, 4 mol/L hydrochloric acid (200 mL) and formic acid (38.3 g) were sequentially added to 4-fluoro-1,2-phenylenediamine (21.0 g), and the mixture was heated to reflux for 90 minutes while being stirred. Under ice cooling, the reaction mixture was basified with a 10% aqueous solution of sodium hydroxide and extracted with ethyl acetate. The organic layer was washed with saturated brine and then dried over anhydrous sodium sulfate. After distilling off the solvent under reduced pressure, the residue was washed with diisopropyl ether, and 5-fluorobenzimidazole (19.7 g) was obtained. 5-Fluorobenzimidazole (19.7 g) thus obtained was dissolved in toluene (500 mL), and methyl orthoformate (38.7 g) and benzenesulfonic acid monohydrate (1.0 g) were sequentially added thereto. The mixture was heated to reflux for 40 hours while being stirred. After distilling off the solvent and methyl orthoformate under reduced pressure, the residue was diluted with toluene. Diisopropylamine (1 mL) and a saturated aqueous solution of sodium hydrogen carbonate were sequentially added thereto under ice cooling, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and then dried over anhydrous sodium sulfate. After distilling off the solvent under reduced pressure, the residue was purified by basic silica gel chromatography (20% to 100% ethyl acetate/hexane), and thus the title compound (25.2 g) was obtained.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
38.3 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Chloro-5-fluoro-1,2-phenylenediamine (12a, 3.212 g, 20 mmol) was dissolved in 40 mL of MeOH and then added dropwise to a stirred solution of 4.4 mL of 5M BrCN/MeCN in 40 mL of H2O over 30 min. After the addition, stirring was continued at room temperature for 3 hr. The reaction mixture was concentrated to ~40 mL and then was washed with EtOAc (100 mL). The EtOAc phase was extracted with H2O (60 mL). The combined H2O phase was neutralized with sat. NaHCO3 solution to ~pH 8 and the resulting suspension was extracted with EtOAc (200 mL). The EtOAc phase was washed with a mixture of sat. NaHCO3 /sat. NaCl solution (20 mL/180 mL), dried (Na2SO4), and evaporated. The residue was coevaporated with CHCl3 (20 mL×2) and then was suspended in 50 mL of CHCl3. The suspension was filtered to give 3.340 g of 12b as a grey solid. The filtrate was evaporated and coevaporated with CHCl3. The resulting solid was again suspended in a small amount of CHCl3 and the suspension was filtered to give an additional 0.235 g of 12b. The total yield of 12b was 3.575 g (96%). This product showed a single spot on TLC. MP: 194°-196° C. MS: (El) m/e 185.0156 (100%, M+ =185.0156). 1H NMR (DMSO-d6): d 10.85, (br s, 1, 1-NH), 7.16 (d, 1, 4-H, 4JF-H =7.0 Hz), 7.06 (d, 1, 7-H, 3JF-H =10.0 Hz), 6.43 (br s, 2, 2-NH2). Anal. Calcd. for C7H5ClFN3 ; C, 45.30; H, 2.72; N, 22.64. Found: C, 45.14; H, 2.67; N, 22.44.
Quantity
3.212 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
BrCN MeCN
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods III

Procedure details

To the solution of 4-fluoro-benzene-1,2-diamine (10 g, 79.4 mmol) and triethylorthoformate (117 mL, 793 mmol) was added few drop of ethanol and the reaction mixture was refluxed at 150° C. overnight. The reaction mixture was concentrated and the residue was directly taken to the next step. [M+H]=137.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
117 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
5-fluoro-1H-benzo[d]imidazole
Reactant of Route 3
Reactant of Route 3
5-fluoro-1H-benzo[d]imidazole
Reactant of Route 4
Reactant of Route 4
5-fluoro-1H-benzo[d]imidazole
Reactant of Route 5
Reactant of Route 5
5-fluoro-1H-benzo[d]imidazole
Reactant of Route 6
Reactant of Route 6
5-fluoro-1H-benzo[d]imidazole
Customer
Q & A

Q1: How does 5-fluoro-1H-benzo[d]imidazole interact with myeloperoxidase (MPO)?

A: The provided research paper focuses on identifying novel MPO inhibitors through virtual screening and in vitro testing. [] While it mentions (R)-2-(1-((2,3-dihydro-1H-imidazol-2-yl)methyl)pyrrolidin-3-yl)-5-fluoro-1H-benzo[d]imidazole as a potent inhibitor with an IC50 of 50 nM, it doesn't delve into the specific molecular interactions between this compound and MPO. Further research is needed to elucidate the precise binding mechanism, such as identifying the binding site and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) involved.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.